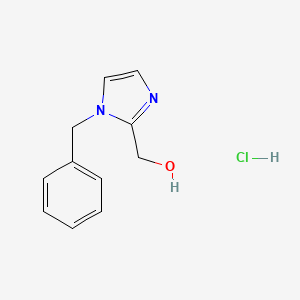

1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a benzyl group and a hydroxymethyl group attached to the imidazole ring, along with a hydrochloride salt form

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as the reduction of the imidazole ring or the benzyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Benzyl halides, alkylating agents, or other electrophiles.

Major Products Formed

Oxidation: Benzyl-2-(formyl)imidazole, Benzyl-2-(carboxyl)imidazole.

Reduction: Benzyl-2-(hydroxymethyl)imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the benzyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparación Con Compuestos Similares

1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride can be compared with other imidazole derivatives, such as:

1-Benzylimidazole: Lacks the hydroxymethyl group, which may affect its solubility and reactivity.

2-(Hydroxymethyl)imidazole: Lacks the benzyl group, which may influence its biological activity and pharmacokinetics.

1-Benzyl-2-methylimidazole: Contains a methyl group instead of a hydroxymethyl group, which may alter its chemical and biological properties.

The presence of both the benzyl and hydroxymethyl groups in this compound makes it unique and potentially more versatile in its applications.

Actividad Biológica

1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride is a compound of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through several key steps:

- Formation of the Imidazole Ring : This involves cyclization using precursors like glyoxal and formaldehyde.

- Introduction of the Benzyl Group : Achieved via nucleophilic substitution with benzyl halides.

- Hydroxymethylation : The hydroxymethyl group is introduced using formaldehyde and a base.

- Formation of Hydrochloride Salt : The final product is obtained by treating the free base with hydrochloric acid.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be beneficial in therapeutic contexts.

- DNA Interaction : It has been observed that similar imidazole derivatives can bind to DNA, influencing cellular processes such as apoptosis .

- Cell Membrane Interaction : The benzyl group enhances lipophilicity, allowing better membrane permeability, which is crucial for cellular uptake.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens:

- Bacterial Activity : Research indicates that imidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that similar compounds exhibit minimum inhibitory concentrations (MICs) as low as 0.125 mg/dm³ against resistant strains like Pseudomonas aeruginosa .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Similar imidazole derivatives have demonstrated effectiveness against fungi such as Candida albicans, suggesting potential applications in treating fungal infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives:

- In Vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including colorectal (DLD-1) and breast (MCF-7) cancer cells, with IC50 values indicating effective dose ranges .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives, providing insights into their therapeutic potential:

- Study on Antitumor Activity : A diimidazole Pt(II) complex demonstrated high antitumor activity against human colon adenocarcinoma cell lines, outperforming traditional chemotherapy agents like cisplatin .

- Antimicrobial Synergy : Research indicates that when combined with other antibiotics, imidazole derivatives can enhance antibacterial efficacy against multidrug-resistant strains .

- Mechanistic Insights : Investigations into the mechanism of action have revealed that these compounds may induce apoptosis through mitochondrial pathways independent of p53 gene interactions .

Propiedades

IUPAC Name |

(1-benzylimidazol-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMLMINSSLRAGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-57-1 |

Source

|

| Record name | NSC151037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.